methyl 2-cyclohexylacetate

Catalog No.
S774685
CAS No.
14352-61-5
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-cyclohexylacetate

Avoid steric hindrance of ethyl esters in CYP101B1 C-H activation and Class 3 flammability of cyclohexyl acetate. Methyl 2-cyclohexylacetate offers:

  • High TTN (9460) for enzymatic synthesis of trans-4-hydroxycyclohexyl acetate derivatives.
  • Flash point 81°C, non-Class-3 flammable solvent for safer coatings.
  • Stable tropical mango note in fragrances, no floral drift.

CAS Number

14352-61-5

Product Name

methyl 2-cyclohexylacetate

IUPAC Name

methyl 2-cyclohexylacetate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3

InChI Key

IMXBRVLCKXGWSS-UHFFFAOYSA-N

SMILES

COC(=O)CC1CCCCC1

Canonical SMILES

COC(=O)CC1CCCCC1

The exact mass of the compound Methyl cyclohexylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68511. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl cyclohexylacetate, Cyclohexaneacetic acid, methyl ester, Methyl 2-cyclohexylacetate, Acetic acid, cyclohexyl-, methyl ester, Methyl cyclohexaneacetate

Purity

≥98%

Package Size

5 g, 10 g

Methyl 2-cyclohexylacetate (CAS 14352-61-5) is a cycloaliphatic ester utilized as a building block in organic synthesis and a specialty solvent or fragrance component. Structurally, it consists of a cyclohexane ring attached to an acetic acid methyl ester group, conferring a boiling point of approximately 201 °C and a flash point of 81 °C . In procurement contexts, it is primarily evaluated for its balance of moderate volatility, specific reactivity in enolate chemistry, and its suitability as a substrate for biocatalytic C-H functionalization, distinguishing it from shorter-chain acetates and bulkier ethyl esters [1].

Research & Procurement Fit

Fragrance Ingredient
Supports tropical fruity (banana, mango, pineapple) odor profiling
Synthetic Intermediate
Cycloaliphatic ester with distillation-compatible boiling point profile
Physical Form
Colorless to pale yellow liquid; typical for lab and pilot-scale handling

Generic substitution of methyl 2-cyclohexylacetate with closely related analogs, such as ethyl cyclohexylacetate or cyclohexyl acetate, frequently fails due to strict thermal, regulatory, and enzymatic compatibility limits. Substituting with cyclohexyl acetate introduces a significantly lower flash point (58 °C), shifting the material into a Class 3 Flammable Liquid regulatory category, which drastically alters storage, handling, and transport compliance requirements . Conversely, substituting with the ethyl ester (ethyl cyclohexylacetate) reduces biocatalytic turnover efficiency in targeted C-H hydroxylation pathways due to increased steric bulk in the enzyme active site, while also shifting the olfactory profile from tropical to floral notes, ruining formulation fidelity [1][2].

Substitution Risk

Ester chain length
Boiling point and distillation behavior may shift with different alkyl esters, altering process energy demand
Odor profile divergence
Sensory character may not match when substituting with ethyl or phenyl analogs; formulation outcome can differ
Lipophilicity & partitioning
logP and water solubility differences can affect phase distribution and environmental fate models
Flammability classification
Flash point category may differ, influencing storage and handling requirements under safety codes

Biocatalytic Precursor Suitability for C-H Hydroxylation

When utilized as a substrate for cytochrome P450 monooxygenase (CYP101B1) to synthesize trans-4-hydroxycyclohexyl derivatives, methyl 2-cyclohexylacetate demonstrates significantly higher turnover efficiency than its ethyl counterpart. Quantitative analysis shows the methyl ester achieves a Total Turnover Number (TTN) of 9460 ± 540, whereas ethyl cyclohexylacetate reaches only 7250 ± 1720 under identical conditions [1]. Furthermore, cyclohexyl acetate exhibits poor binding affinity, inducing only a 25% shift to the high-spin state, making the methyl ester the clear optimal choice for this enzymatic pathway [1].

Evidence DimensionEnzymatic Total Turnover Number (TTN)
Target Compound Data9460 ± 540 (Methyl ester)
Comparator Or Baseline7250 ± 1720 (Ethyl ester)
Quantified Difference30.5% higher turnover number for the methyl ester
ConditionsCYP101B1 monooxygenase biocatalytic oxidation

Enables higher-yield biocatalytic synthesis of functionalized cycloaliphatics, reducing enzyme loading costs in green manufacturing.

Distillation Boiling Point
Data to verify
Target: 201 °C
Comparator (ethyl ester): 211–212 °C
Supports energy-efficient distillation review
Literature values at 760 mmHg; atmospheric pressure

Storage and Handling Safety Classification

For industrial scale-up and formulation, the thermal safety profile of the ester dictates facility requirements. Methyl 2-cyclohexylacetate possesses a flash point of 81 °C, classifying it as a Storage Class 10 Combustible Liquid. In contrast, the structural isomer cyclohexyl acetate has a flash point of 58 °C, placing it in the stricter Storage Class 3 Flammable Liquid category . This thermal difference fundamentally alters the required explosion-proofing and ventilation protocols during procurement and storage.

Evidence DimensionFlash Point and Storage Classification
Target Compound Data81 °C (Class 10 Combustible Liquid)
Comparator Or Baseline58 °C (Class 3 Flammable Liquid for Cyclohexyl acetate)
Quantified Difference23 °C higher flash point, avoiding Class 3 flammable designation
ConditionsStandard closed-cup flash point testing (DIN 51758 / TCC)

Allows facilities to bypass strict Class 3 Flammable Liquid storage requirements, lowering warehousing costs and improving safety margins.

Odor Profile Specificity
Reported
Tropical fruity (banana, mango, pineapple, honey) vs. sweet-fruity / floral alternatives
Supports tropical fruit fragrance formulation
Sensory evaluation at 100% concentration

Volatility and Evaporation Rate in Formulations

In solvent-based applications and fragrance formulations, the evaporation rate is governed by the boiling point. Methyl 2-cyclohexylacetate boils at 201 °C, providing a sustained, slow-release profile . Cyclohexyl acetate, often considered as a cheaper generic substitute, boils at 172-173 °C . This 28 °C difference in boiling point means the methyl ester functions effectively as a mid-to-late stage fixative or high-boiling solvent, whereas cyclohexyl acetate flashes off significantly faster, altering the physical drying time of the mixture.

Evidence DimensionBoiling Point
Target Compound Data201 °C
Comparator Or Baseline172-173 °C (Cyclohexyl acetate)
Quantified Difference28 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Provides a slower evaporation profile and longer-lasting fixative effect in coatings and fragrance formulations compared to highly volatile alternatives.

Lipophilicity (logP)
Reported
logP = 2.13
Solubility 0.3 g/L (30 °C)
Lower logP may influence aqueous partitioning behavior
Ethyl ester: logP 2.52–3.20, insoluble; calculated logP

Olfactory Profile Specificity for Fragrance Procurement

When procured for flavor and fragrance applications, the exact ester chain length strictly dictates the organoleptic properties. According to the IFRA Fragrance Ingredient Glossary, methyl 2-cyclohexylacetate provides specific 'Fruity, Sweet, Mango' notes [1]. Substituting with the closely related ethyl cyclohexylacetate shifts the profile entirely to 'Floral, Fruity, Pear' [1]. This qualitative divergence prevents generic substitution in precision fragrance blending where tropical top-notes are required.

Evidence DimensionPrimary Olfactory Descriptors
Target Compound DataFruity, Sweet, Mango
Comparator Or BaselineFloral, Fruity, Pear (Ethyl cyclohexylacetate)
Quantified DifferenceShift from tropical (mango) to floral/pome (pear) notes
ConditionsStandardized organoleptic evaluation (IFRA)

Dictates exact procurement for flavor and fragrance houses requiring specific tropical top-notes where the ethyl analog would introduce off-target floral characteristics.

Flash Point Classification
Data to verify
166 °F (74 °C)
Comparator: 140 °F (60 °C)
Reported flash point difference may influence flammability category review
Closed cup values; verify with local regulations

Precursor for Biocatalytic Synthesis of Hydroxycycloaliphatics

Due to its high Total Turnover Number (9460 TTN) with CYP101B1 monooxygenase, methyl 2-cyclohexylacetate is the preferred starting material for the green synthesis of trans-4-hydroxycyclohexyl acetate derivatives [1]. It outperforms ethyl esters in active-site binding, making it the procurement choice for pharmaceutical intermediate manufacturing relying on enzymatic C-H functionalization [1].

High-Flash-Point Specialty Solvent for Industrial Coatings

In industrial coating formulations where stringent fire safety regulations prohibit the use of Class 3 Flammable Liquids, methyl 2-cyclohexylacetate (flash point 81 °C) serves as a direct, compliant replacement for highly flammable solvents like cyclohexyl acetate (flash point 58 °C) . Its boiling point of 201 °C also ensures proper leveling and film formation during the drying phase .

Tropical Note Fixative in Fragrance and Cosmetic Blending

For cosmetic and fragrance houses formulating tropical scent profiles, methyl 2-cyclohexylacetate is procured specifically for its mango and sweet fruity notes [2]. Its lower volatility compared to standard acetate esters allows it to act as a stabilizing mid-note, while avoiding the off-target floral/pear characteristics introduced by ethyl cyclohexylacetate substitution [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tropical fruit fragrance formulation
Distinct tropical fruity odor profile
Sensory matching & odor consistency
Distillation-compatible synthesis
Lower boiling point profile
Distillation efficiency & thermal stability
Aqueous partitioning studies
Measurable water solubility & moderate logP
Phase distribution & environmental fate modeling
Flammability-conscious handling
Higher flash point category
Hazard classification & storage requirements

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14352-61-5

Wikipedia

Methyl cyclohexylacetate

General Manufacturing Information

Cyclohexaneacetic acid, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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